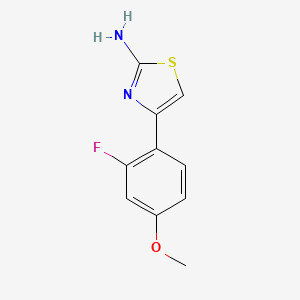

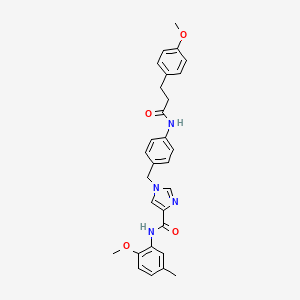

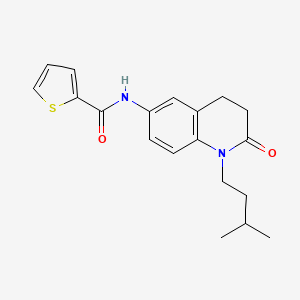

4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For example, the synthesis of 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -Selenadiazoles involves the Hurd-Mori reaction . Another method involves the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol .Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various techniques such as IR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular geometry of some compounds is optimized at the M06/6-311G* level of theory .Chemical Reactions Analysis

The chemical reactions of related compounds involve various processes. For instance, the reaction of 2-fluoro-4-methoxyacetophenone with selenium dioxide in acetic acid can prepare 2-Fluoro-4-hydroxy-1,2,3-selenadiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be analyzed using various methods. For instance, 2-Fluoro-4-methoxyphenylboronic acid has a molecular weight of 169.95 g/mol .Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine serves as a pivotal intermediate in the synthesis of various pharmacologically significant compounds. The compound's unique structural features, particularly the presence of the thiazol-2-ylamine moiety, contribute to its versatility in chemical reactions, facilitating the synthesis of complex molecules with potential biological activities.

For instance, 2-Fluoro-4-bromobiphenyl, a structurally related compound, is recognized as a key intermediate in the production of certain non-steroidal anti-inflammatory and analgesic materials. The synthesis of such compounds often involves intricate chemical processes like cross-coupling reactions, underscoring the complexity and importance of these intermediates in pharmaceutical synthesis (Qiu et al., 2009).

Biological Activity and Pharmacophore Design

The thiazol moiety is a critical component in the design of pharmacophores, particularly for the development of inhibitors targeting specific biological pathways. Compounds like 4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine are often used in the design of selective inhibitors for enzymes or receptors, playing a crucial role in modulating biological activities.

For example, compounds with a tri- and tetra-substituted imidazole scaffold, which share structural similarities with 4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine, are known for their selective inhibition of p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of proinflammatory cytokines, making these inhibitors valuable in the study of inflammation and related diseases (Scior et al., 2011).

Contributions to Heterocyclic Chemistry

The structural motif of 4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine contributes significantly to heterocyclic chemistry. Compounds containing this motif are often used as building blocks for the synthesis of diverse heterocyclic compounds, which are crucial in the development of drugs with various therapeutic potentials.

Notably, derivatives of thiazolidinone, a compound structurally related to 4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine, are extensively reviewed for their vibrant potential against several activities. These compounds are considered as wonder nuclei due to their significant biological activities, underscoring the importance of the thiazol moiety in medicinal chemistry (ArunlalV. et al., 2015).

Mechanism of Action

The mechanism of action of related compounds can vary. For example, Linzagolix, a GnRH receptor antagonist, binds to and blocks the GnRH receptor in the pituitary gland, modulating the hypothalamic pituitary-gonadal axis and dose-dependently reducing serum luteinising hormone and follicle-stimulating hormone production and serum estradiol levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-15-10(12)13-9/h2-5H,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOPNCIEDFPXIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)

![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)

![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)